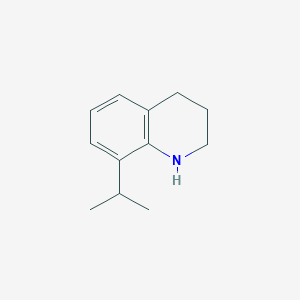

8-Isopropyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Isopropyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a quinoline ring system with an isopropyl group attached, making it a significant molecule in various chemical and pharmaceutical applications .

Mécanisme D'action

Target of Action

8-Isopropyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the quinoline family. The primary target of this compound is the retinoic acid receptor-related orphan receptor γ (RORγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The compound acts as an inverse agonist of RORγ, effectively inhibiting the RORγ transcriptional activity . It exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .

Biochemical Pathways

RORγt, one of the isoforms of RORγ, regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, this compound can impact the Th17/IL-17 pathway .

Result of Action

The compound demonstrates reasonable antiproliferative activity, potently inhibits colony formation, and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-1,2,3,4-tetrahydroquinoline typically involves the condensation of o-isopropylaniline with l-bromo-3-chloropropane. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Reduction: It can be reduced under specific conditions to yield different tetrahydroquinoline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and tungstate ions are commonly used.

Reduction: Catalytic hydrogenation or other reducing agents.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological and chemical properties.

Applications De Recherche Scientifique

8-Isopropyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the isopropyl group.

8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of an isopropyl group.

Uniqueness: 8-Isopropyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.

Activité Biologique

8-Isopropyl-1,2,3,4-tetrahydroquinoline (ITHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline family. Its structure includes a quinoline ring with an isopropyl group, which contributes to its unique chemical properties and biological activities. The molecular formula is C12H15N with a CAS number of 75413-97-7.

Target Receptors:

ITHQ primarily acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ). This receptor is crucial in regulating immune responses and has been implicated in the progression of various cancers, particularly prostate cancer.

Biochemical Pathways:

The inhibition of RORγ transcriptional activity by ITHQ leads to decreased differentiation of CD4+ T cells into Th17 cells, thus reducing the production of pro-inflammatory cytokines such as IL-17 and IL-22. This mechanism highlights its potential role in modulating immune responses and combating inflammation.

Anticancer Properties

Research indicates that ITHQ exhibits antiproliferative activity against prostate cancer cell lines. It inhibits colony formation and reduces the expression of androgen receptor (AR) regulated genes. The compound's ability to downregulate oncogenes further supports its potential as an anticancer agent.

Antimicrobial Activity

ITHQ has also shown promising antimicrobial properties , making it a candidate for further exploration in treating infections. Studies have demonstrated its efficacy against various bacterial strains.

Research Findings

A comprehensive review of literature reveals several key findings regarding ITHQ's biological activity:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of prostate cancer cell proliferation; downregulation of AR and oncogenes. |

| Antimicrobial Effects | Effective against multiple bacterial strains; potential for development as an antimicrobial agent. |

| Inflammatory Response Modulation | Inhibition of Th17 differentiation; reduction in pro-inflammatory cytokines. |

Case Studies

-

Prostate Cancer Model:

In a study involving prostate cancer cell lines, ITHQ demonstrated a dose-dependent decrease in cell viability and colony formation capability. The IC50 value was determined to be approximately 10 μM, indicating potent activity at relatively low concentrations. -

Microbial Inhibition:

In vitro assays showed that ITHQ inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 50 μg/mL. These results suggest that ITHQ could be developed as a novel antimicrobial agent.

Propriétés

IUPAC Name |

8-propan-2-yl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKGGQQHVGKUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.